![molecular formula C12H13NO4S B7581112 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581112.png)
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid, also known as TPMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPMPA is a potent and selective antagonist of the GABA(A) receptor, which is a major neurotransmitter receptor in the central nervous system.
科学的研究の応用
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid has been used extensively in scientific research as a tool to study the GABA(A) receptor. The GABA(A) receptor is a major target for many drugs, including benzodiazepines and barbiturates, which are commonly used as sedatives and anxiolytics. 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid has been shown to be a potent and selective antagonist of the GABA(A) receptor, which makes it a valuable tool for studying the function of this receptor.
作用機序
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid acts as a competitive antagonist of the GABA(A) receptor by binding to the same site as the neurotransmitter GABA. This prevents GABA from binding to the receptor and activating it, which leads to a decrease in inhibitory neurotransmission. This mechanism of action has been extensively studied and is well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid depend on the specific experimental conditions and the system being studied. In general, 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid has been shown to decrease inhibitory neurotransmission by blocking the GABA(A) receptor. This can lead to increased excitability in the nervous system and has been implicated in a variety of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid is its potency and selectivity as a GABA(A) receptor antagonist. This makes it a valuable tool for studying the function of this receptor in a variety of experimental systems. However, like all experimental tools, 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid has limitations. For example, it may not accurately reflect the effects of endogenous GABA in vivo, and its effects may be influenced by experimental conditions such as temperature and pH.
将来の方向性
There are many future directions for research on 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid and the GABA(A) receptor. One area of interest is the development of new drugs that target this receptor for the treatment of neurological and psychiatric disorders. Another area of interest is the study of the role of the GABA(A) receptor in normal brain function and behavior. Finally, there is ongoing research into the structure of the GABA(A) receptor and its interactions with ligands such as 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid.
合成法
The synthesis of 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid involves several steps, including the reaction of 3-bromothiophene-2-carboxylic acid with morpholine to form 3-morpholin-4-ylthiophene-2-carboxylic acid. This intermediate is then reacted with acetylacetone to form 3-morpholin-4-yl-5-oxo-hex-2-en-1-ylidene-thiophene-2-carboxylic acid. Finally, this compound is treated with thionyl chloride and triethylamine to form 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid.
特性
IUPAC Name |
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c14-11(4-3-9-2-1-7-18-9)13-5-6-17-8-10(13)12(15)16/h1-4,7,10H,5-6,8H2,(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVWWWUARSNEPI-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C=CC2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(N1C(=O)/C=C/C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

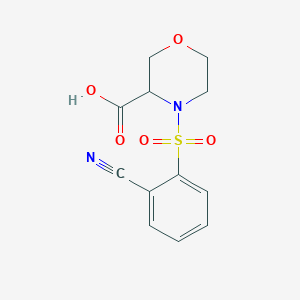

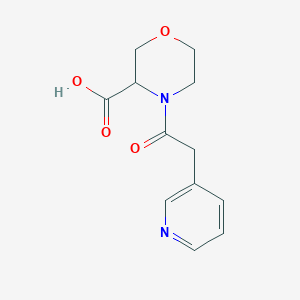
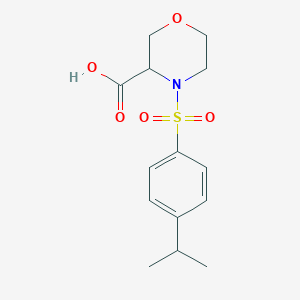
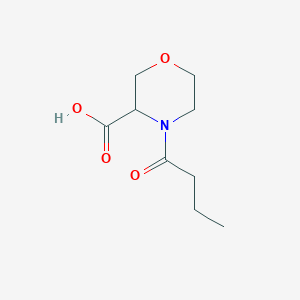
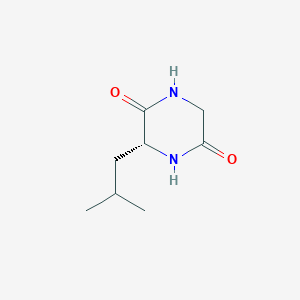
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)

![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
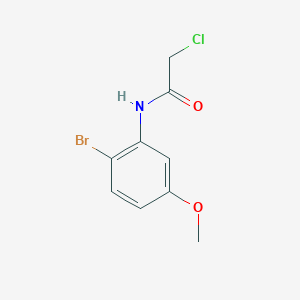
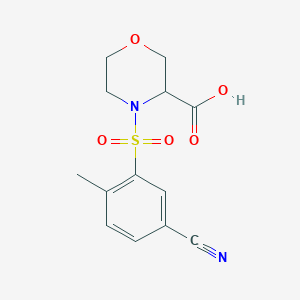
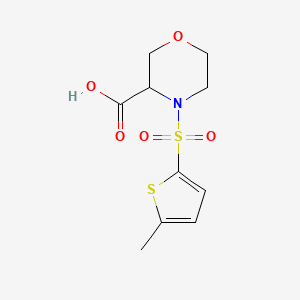
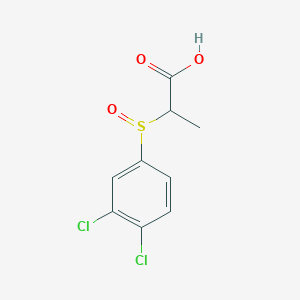
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester](/img/structure/B7581124.png)